1-Fluoro-3-isothiocyanato-5-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-isothiocyanato-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-3-6(9)2-7(4-8)10-5-12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYRJOHUMZCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360899-87-1 | |
| Record name | 1-fluoro-3-isothiocyanato-5-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Fluoro 3 Isothiocyanato 5 Methoxybenzene Analogs
Strategies for Introducing the Isothiocyanate Moiety onto Substituted Arenes
The primary route for synthesizing aryl isothiocyanates involves the transformation of a primary aromatic amine. This can be accomplished through direct conversion using thiocarbonyl transfer reagents or via a two-step process involving the formation and subsequent decomposition of dithiocarbamate (B8719985) intermediates. chemrxiv.orgmdpi.com
The conversion of primary amines is the most established and versatile strategy for preparing isothiocyanates. mdpi.com This approach can be broadly categorized into methods that use highly reactive thiocarbonyl transfer reagents and those that rely on the oxidative desulfurization of dithiocarbamate salts formed from carbon disulfide. chemrxiv.org
The reaction of primary amines with thiophosgene (B130339) (CSCl₂) in the presence of a base has long been a standard method for isothiocyanate synthesis. nih.gov Despite its effectiveness in producing a variety of aromatic isothiocyanates in good yields, thiophosgene is highly toxic and hazardous, which limits its application. nih.govthieme-connect.com
As a safer alternative, triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), has emerged. nih.govtandfonline.com Triphosgene, a stable crystalline solid, serves as a substitute for the highly toxic phosgene (B1210022) gas and can be used as an effective dehydrosulfurization reagent for converting dithiocarbamate salts (formed from primary amines) into isothiocyanates. nih.govnih.gov The reaction is typically carried out under mild conditions and provides good to excellent yields for both alkyl and aryl amines, including those with electron-donating or electron-withdrawing groups. researchgate.nettandfonline.com This method avoids the direct use of the more hazardous thiophosgene, making the process simpler and more environmentally friendly. tandfonline.com
| Reagent | Key Characteristics | Substrate Scope | Yields |
| Thiophosgene | Highly effective but extremely toxic and water-sensitive. nih.govthieme-connect.com | Aromatic and chiral amines. nih.gov | ≥72% nih.gov |
| Triphosgene | Safer, solid reagent; used for dehydrosulfurization. nih.govnih.gov | Aryl, alkyl, and heterocyclic amines. tandfonline.com | Good to excellent (≥72%). nih.govtandfonline.com |
The most common alternative to thiophosgene-based methods involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. nih.govchemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govrsc.org This two-step, one-pot procedure is highly versatile and avoids the use of highly toxic thiocarbonyl transfer reagents. mdpi.comnih.gov
The initial step in this pathway is the reaction of a primary amine with carbon disulfide. nih.gov This reaction, typically conducted in the presence of a base such as triethylamine (B128534) or sodium hydroxide, leads to the formation of a dithiocarbamate salt intermediate. nih.govnih.govcbijournal.com In many procedures, this salt is generated in situ without isolation before the addition of a desulfurizing agent. nih.govorganic-chemistry.org
The general mechanism involves the nucleophilic attack of the primary amine on the carbon of CS₂, followed by deprotonation by the base to form the dithiocarbamate anion. nih.gov This intermediate is then subjected to decomposition, which is facilitated by an electrophilic reagent (a desulfurizing agent) that promotes the elimination of a sulfur atom to form the isothiocyanate N=C=S bond. nih.gov
A wide array of reagents has been developed to facilitate the desulfurization of dithiocarbamate intermediates, offering alternatives with improved safety profiles, milder reaction conditions, and broader substrate compatibility compared to older methods. nih.govchemrxiv.org These reagents are crucial for the efficient conversion of the dithiocarbamate salt to the corresponding isothiocyanate. nih.gov
Several effective desulfurizing agents include tosyl chloride, hydrogen peroxide, ethyl chloroformate, di-tert-butyl dicarbonate, and various metal-based reagents like copper(II) sulfate and cobalt(II) chloride. nih.govtandfonline.com Many of these modern reagents allow the synthesis to proceed under mild conditions, often at room temperature, and can simplify the workup and purification process. nih.gov For instance, the use of tosyl chloride allows for the in situ generation of dithiocarbamate salts, which decompose within minutes to provide high yields of isothiocyanates. nih.govorganic-chemistry.org
| Desulfurization Agent | Substrate Scope | Reaction Time | Yields | Key Advantages |
| Tosyl Chloride | Aryl, Alkyl nih.gov | ~30 minutes nih.gov | 75–97% nih.gov | Rapid reaction, in situ generation. nih.govorganic-chemistry.org |
| Hydrogen Peroxide | Alkyl, Aromatic, Hydroxyl-containing nih.gov | ~1 hour nih.gov | ≥84% nih.gov | Mild conditions, safe reagent. nih.gov |
| Claycop (Clay-supported copper nitrate) | Aryl, Alkyl, Amino acid derivatives nih.govchemrxiv.org | 1–6 hours nih.gov | ≥45% nih.gov | Mild conditions, simple filtration workup. nih.gov |
| Sodium Persulfate | Alkyl, Aryl, Amino acid, Chiral compounds nih.gov | ≤4 hours nih.gov | ≥68% nih.gov | Can be performed in water; preserves chirality. nih.gov |
| Cobalt(II) Chloride | Aromatic, Aliphatic nih.gov | ~2.5 hours nih.gov | ≥65% nih.gov | Cheap, air-stable catalyst, mild conditions. nih.gov |
Among modern desulfurization methods, the use of molecular iodine (I₂) has gained attention as a mild, inexpensive, and environmentally benign option. cbijournal.comtandfonline.comjst.go.jp This technique effectively converts dithiocarbamic acid salts into isothiocyanates in high yields and with short reaction times. cbijournal.comresearchgate.net
The reaction is often performed in a biphasic water/ethyl acetate solvent system with sodium bicarbonate as a mild, water-soluble base. cbijournal.comtandfonline.comresearchgate.net This system offers several advantages: the reagents are readily available and non-toxic, and the workup is simplified as the isothiocyanate product is extracted into the organic layer while impurities remain in the aqueous phase. cbijournal.com The dithiocarbamate salt is treated with iodine, which acts as an oxidizing agent to facilitate the desulfurization and formation of the isothiocyanate. rsc.orgtandfonline.com This method represents an ecologically and economically viable process for the preparation of a wide range of isothiocyanates. tandfonline.com
Conversion of Primary Amines to Isothiocyanates
Carbon Disulfide-Based Oxidative Desulfurization Approaches
Utilization of Modern Desulfurization Reagents and Catalysts
The formation of isothiocyanates often involves the desulfurization of dithiocarbamate salts, which are typically generated in situ from primary amines and carbon disulfide. Sodium persulfate (Na₂S₂O₈) has emerged as a particularly effective and environmentally friendly oxidizing agent for this transformation. nih.govresearchgate.net This method is notable for its efficiency in synthesizing a wide range of isothiocyanates, including alkyl, aryl, and amino acid derivatives. nih.govresearchgate.net
A key advantage of using sodium persulfate is its compatibility with chiral amines, allowing for the synthesis of chiral isothiocyanates with minimal racemization. nih.gov The reaction can be performed as a traditional two-step process, where the dithiocarbamate salt is first isolated and then treated with the oxidant, or as a more streamlined one-pot procedure in an aqueous medium. nih.govresearchgate.net The use of water as a solvent and the stability and low cost of persulfate salts contribute to the "green" credentials of this methodology. nih.govresearchgate.net For large-scale preparations, purification often only requires simple recrystallization. nih.gov
The mechanism of persulfate-mediated oxidation of thiocyanate ions involves the formation of a sulfate radical anion (SO₄⁻•), a powerful oxidizing species. researchgate.net This radical can then facilitate the conversion of the dithiocarbamate to the corresponding isothiocyanate.
Recent advancements in isothiocyanate synthesis have introduced novel reagent systems that offer mild and efficient conditions. One such system is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comnih.govdntb.gov.uaresearchgate.net This reagent serves as an effective desulfurizing agent in a one-pot, two-step procedure. mdpi.comnih.gov The process begins with the formation of a dithiocarbamate from a primary amine and carbon disulfide in the presence of an organic base like triethylamine (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or N-methylmorpholine (NMM). nih.govdntb.gov.uaresearchgate.net The subsequent addition of DMT/NMM/TsO⁻ promotes the conversion to the isothiocyanate. mdpi.comnih.gov
This method has been successfully applied to the synthesis of a diverse array of alkyl and aryl isothiocyanates, as well as derivatives of amino acid esters, with yields ranging from satisfactory to very good (25–97%). mdpi.comnih.gov For the synthesis of many aliphatic and aromatic isothiocyanates, microwave irradiation can be employed to accelerate the reaction. nih.govresearchgate.net A notable feature of this protocol is its ability to produce isothiocyanate derivatives of L- and D-amino acid methyl esters with low racemization, even without microwave assistance. mdpi.comnih.gov
| Reagent System | Key Features | Typical Yields | Substrate Scope |
| Sodium Persulfate | Green, inexpensive, stable, easy to handle. nih.govresearchgate.net | Satisfactory to high. researchgate.net | Alkyl, aryl, and chiral amines. nih.govresearchgate.net |
| DMT/NMM/TsO⁻ | Mild conditions, one-pot procedure. mdpi.comnih.gov | 25-97%. mdpi.comnih.gov | Alkyl, aryl, and amino acid esters. mdpi.comnih.gov |
Synthesis from Isocyanides via Sulfuration
An alternative and often more sustainable approach to isothiocyanates involves the direct sulfuration of isocyanides. nih.govdigitellinc.com This method avoids the use of highly toxic reagents like thiophosgene or carbon disulfide. nih.gov Elemental sulfur, an abundant and environmentally benign reagent, can be used as the sulfur source. nih.govdigitellinc.commdpi.com
The reaction is typically catalyzed by an amine base, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being particularly effective, even in catalytic amounts (as low as 2 mol%). nih.gov The use of greener solvents such as Cyrene™ or γ-butyrolactone (GBL) further enhances the sustainability of this protocol. nih.gov The reaction proceeds under moderate heating (e.g., 40 °C) to afford isothiocyanates in moderate to excellent yields. nih.gov This method represents a significant step towards minimizing the environmental impact of isothiocyanate synthesis. nih.govdigitellinc.com
Tandem Staudinger/Aza-Wittig Reactions for Isothiocyanate Formation
The tandem Staudinger/aza-Wittig reaction provides a powerful and efficient route to isothiocyanates from organic azides. nih.govjst.go.jpnih.govrsc.orgresearchgate.net This one-pot reaction involves the treatment of an azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate via the Staudinger reaction. jst.go.jp This intermediate then undergoes an aza-Wittig reaction with carbon disulfide to yield the desired isothiocyanate. jst.go.jpnih.gov
This tandem approach has been shown to be particularly advantageous for the synthesis of isothiocyanates bearing electron-withdrawing groups, often providing superior yields compared to the conventional stepwise method. jst.go.jp The methodology is also well-suited for the synthesis of Nβ-protected amino alkyl isothiocyanates from the corresponding Nβ-protected amino alkyl azides, with the advantage of retaining chirality and being step-economical. rsc.orgresearchgate.net
Rearrangement Reactions Involving Cyanates and Thiocyanates
Rearrangement reactions offer another synthetic avenue to isothiocyanates. These transformations often involve the isomerization of less stable thiocyanates to their more stable isothiocyanate counterparts. acs.orgnih.govresearchgate.netresearchgate.net The rearrangement of acyl thiocyanates (RCO-SCN) to acyl isothiocyanates (RCO-NCS) has been studied computationally, with activation barriers calculated to be in the range of 30-31 kcal/mol. acs.orgnih.gov This is consistent with the experimental observation that while some acyl thiocyanates are isolable, they are often sensitive compounds. acs.orgnih.gov
Thioacyl thiocyanates are generally more unstable than their acyl counterparts, with lower activation barriers (20-30 kcal/mol) for rearrangement to the corresponding isothiocyanates. nih.gov In contrast, alkoxycarbonyl, (alkylthio)carbonyl, and carbamoyl thiocyanates are more stable and have higher calculated barriers (around 40 kcal/mol) for this rearrangement. nih.gov
digitellinc.comdigitellinc.com-Sigmatropic Rearrangements of Allyl Thiocyanates to Isothiocyanates
A specific and synthetically useful rearrangement is the acs.orgacs.org-sigmatropic rearrangement of allyl thiocyanates to allyl isothiocyanates. acs.orgacs.orgnih.govchimia.chunifi.it This reaction, also known as a hetero-Cope rearrangement, is often facile and can occur under thermal conditions. acs.org Allylic thiocyanates are frequently unstable and readily convert to the thermodynamically more stable isothiocyanate isomers. acs.org
The activation enthalpy for this rearrangement has been determined to be in the range of 18-22 kcal/mol, depending on the solvent. acs.org This rearrangement has been applied to the synthesis of fluorinated allyl isothiocyanates from fluorinated allylic alcohols. nih.govchimia.ch The process typically involves converting the alcohol to a suitable leaving group, such as a mesylate, followed by reaction with potassium thiocyanate. The initially formed allyl thiocyanate then undergoes in situ acs.orgacs.org-sigmatropic rearrangement to the final isothiocyanate product. nih.govchimia.ch
| Reaction Type | Starting Material | Key Features |
| Sulfuration of Isocyanides | Isocyanides | Sustainable, uses elemental sulfur and catalytic base. nih.govdigitellinc.com |
| Tandem Staudinger/Aza-Wittig | Organic Azides | Efficient one-pot reaction, good for electron-deficient substrates. nih.govjst.go.jp |
| Rearrangement of Acyl Thiocyanates | Acyl Thiocyanates | Thermally induced isomerization. acs.orgnih.gov |
| acs.orgacs.org-Sigmatropic Rearrangement | Allyl Thiocyanates | Facile rearrangement to allyl isothiocyanates. acs.orgacs.org |
Regioselective Functionalization of Fluorinated and Methoxy-Substituted Benzene (B151609) Rings
The introduction of fluorine atoms and methoxy (B1213986) groups onto a benzene ring significantly influences its reactivity and the regioselectivity of subsequent functionalization reactions. Fluorine, being highly electronegative, generally deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org However, the presence of a methoxy group, a strong activating group, can direct electrophiles to the ortho and para positions.
In the context of 1-fluoro-3-methoxybenzene, the directing effects of both substituents must be considered. The methoxy group will strongly direct incoming electrophiles to the 2, 4, and 6 positions. The fluorine atom, while deactivating, also directs ortho and para. Therefore, the positions ortho and para to the methoxy group (positions 2, 4, and 6) are the most likely sites for electrophilic attack.
For metalation reactions, such as those using magnesium amide bases, the regioselectivity is often directed by the most acidic proton. uni-muenchen.de In fluorinated anisoles, deprotonation often occurs at the position ortho to the methoxy group. nih.gov
The precise outcome of any functionalization reaction on a fluorinated and methoxy-substituted benzene ring will depend on the specific reagents and reaction conditions employed. For instance, in electrophilic aromatic substitution reactions of deactivated benzenes, the regioselectivity can be influenced by a combination of electronic effects and steric interactions. rsc.org Computational studies can be valuable in predicting the most likely site of reaction. rsc.org
Control of Substitution Patterns During Aromatic Functionalization
The synthesis of substituted aromatic compounds like 1-Fluoro-3-isothiocyanato-5-methoxybenzene analogs is governed by the principles of electrophilic aromatic substitution (SEAr). The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the benzene ring. For this specific substitution pattern, the fluoro and methoxy groups are ortho-, para-directing, while the isothiocyanato group's directing influence must also be considered in a multi-step synthesis.
Achieving a specific substitution pattern, such as the 1,3,5-meta-relationship between the fluoro, isothiocyanato, and methoxy groups, necessitates careful planning of the reaction sequence. The challenge lies in introducing substituents at electronically and mechanistically disfavored positions. researchgate.net Methodologies to control regioselectivity include:
Ortho-Lithiation: Organolithium reagents can be employed to direct functionalization to the position ortho (adjacent) to an existing group, which can be a powerful tool for creating substitution patterns not easily accessible through classical SEAr. researchgate.net
Shape-Selective Catalysis: The use of solid catalysts, such as zeolites, can promote substitution at the para-position by sterically hindering access to other sites within the catalyst's pores. researchgate.net
Thermodynamic vs. Kinetic Control: In some isothiocyanation reactions, the formation of a thiocyanate isomer is kinetically favored, while the desired isothiocyanate is the thermodynamically more stable product. rsc.org Therefore, reaction conditions must be optimized to ensure the formation of the correct isomer.
The introduction of the isothiocyanate group (–N=C=S) can be accomplished through various routes, including the substitution of a leaving group, addition to unsaturated bonds, or direct C–H bond cleavage. rsc.org One sustainable approach involves the sulfurization of isocyanides using elemental sulfur, a method that has shown high chemoselectivity and tolerance for various functional groups on the aromatic ring. nih.gov The success of this conversion does not appear to be strongly influenced by the electronic properties (electron-donating or -withdrawing) of the other aromatic substituents. nih.gov
Stereochemical Considerations in the Synthesis of Chiral Isothiocyanate Analogs
When synthesizing analogs of this compound that incorporate chiral centers, maintaining the stereochemical integrity of these centers is paramount. Chirality, or the "handedness" of a molecule, is a critical feature in many biologically active compounds. vhca.ch The synthesis of a specific stereoisomer (enantiomer or diastereomer) requires stereoselective methods. researchgate.net
A significant concern in any synthetic step is the potential for racemization, where a chirally pure compound is converted into an equal mixture of both enantiomers, losing its specific stereochemical identity. Fortunately, modern synthetic methods have been developed to address this challenge. For instance, the conversion of chiral primary amines into their corresponding isothiocyanates can be achieved without racemization. researchgate.netchemrxiv.org
Key strategies in the synthesis of chiral isothiocyanate analogs include:
Use of Chiral Starting Materials: The synthesis can begin with a readily available chiral molecule, and subsequent reactions are designed to preserve the existing stereocenter.
Asymmetric Catalysis: A chiral catalyst can be used to guide a reaction to selectively produce one enantiomer over the other. Phase-transfer catalysts derived from natural products like cinchonine have been successfully used in stereoselective alkylations to create chiral centers. researchgate.net
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center has been created, the auxiliary is removed.
Computational chemistry and molecular modeling are increasingly utilized to understand and predict the stereochemical outcomes of reactions, aiding in the design of effective chiral catalysts and synthetic pathways. researchgate.net
Advancements in Synthetic Methodologies for Aryl Isothiocyanates
The synthesis of aryl isothiocyanates has evolved significantly, with modern methodologies focusing on increasing speed, efficiency, and sustainability. These advancements have moved away from toxic traditional reagents toward more sophisticated and environmentally benign protocols.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. youtube.com Compared to conventional heating methods, microwave irradiation offers advantages such as rapid reaction times, higher product yields, and improved product purity. researchgate.netyoutube.comtandfonline.com This technology has been successfully applied to the synthesis of both aliphatic and aromatic isothiocyanates. researchgate.netnih.gov
In a typical microwave-assisted protocol, a primary amine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then decomposed to the isothiocyanate using a desulfurization reagent, all within a microwave reactor. researchgate.net The entire process can often be completed in minutes, compared to several hours required for conventional heating. youtube.comtandfonline.com
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | Few minutes |
| Product Yield | Moderate to high | High to excellent (often higher than conventional) |
| Energy Input | Less efficient, bulk heating | Efficient, direct heating of polar molecules |
| Product Purity | May require extensive purification | Often results in higher purity products |
Furthermore, some microwave-assisted methods incorporate green chemistry principles by using water as the reaction solvent, reducing the reliance on volatile organic compounds. tandfonline.comresearchgate.net
One-Pot and Cascade Reaction Sequences for Enhanced Efficiency
One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot protocols for the synthesis of aryl isothiocyanates have been developed. nih.govbeilstein-journals.org
A common one-pot strategy involves the reaction of a primary amine with carbon disulfide to generate a dithiocarbamate salt in situ. nih.govbeilstein-journals.org This intermediate is then immediately treated with a desulfurizing agent to yield the final isothiocyanate product. nih.govbeilstein-journals.org This approach avoids the need for purification of the intermediate, saving time and materials.
Different one-pot methods have been tailored for various substrates:
Aqueous Conditions: Protocols using aqueous conditions have been developed, which are particularly effective for synthesizing highly electron-deficient aryl isothiocyanates. nih.govbeilstein-journals.org
NaOH-Promoted Synthesis: A method using sodium hydroxide (NaOH) as both the base and the desulfurating reagent provides a simple and scalable route to aryl isothiocyanates under mild conditions, avoiding the need for additional, often more expensive, reagents. researchgate.net
Phenyl Chlorothionoformate Method: This reagent can be used in a one-pot process that is particularly effective for alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org A two-step variation of this method offers greater versatility for electron-deficient substrates. organic-chemistry.org
In addition to one-pot syntheses, cascade reactions, such as the tandem Staudinger/aza-Wittig reaction, provide an elegant and efficient route to produce aryl isothiocyanates with excellent yields. nih.gov
Development of Green Chemistry Principles in Isothiocyanate Preparation
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce environmental impact by minimizing waste, avoiding toxic substances, and improving energy efficiency. The synthesis of isothiocyanates has benefited greatly from this focus.
Historically, the preparation of isothiocyanates often involved highly toxic and hazardous reagents such as thiophosgene or carbon disulfide. digitellinc.commdpi.com Recent advancements have introduced far safer and more sustainable alternatives:
Elemental Sulfur: Elemental sulfur, a widely available and low-toxicity byproduct of the petroleum industry, can be used to convert isocyanides to isothiocyanates. digitellinc.commdpi.com This method significantly reduces the toxicological impact of the synthesis. digitellinc.com
Visible-Light Photocatalysis: A metal-free, visible-light-driven method allows for the synthesis of isothiocyanates from primary amines and carbon disulfide under mild conditions. organic-chemistry.org This approach uses an organic dye (Rose Bengal) as a photocatalyst and green LED light, representing a significant advance in sustainable chemistry. organic-chemistry.org
Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to desulfurization, avoiding the byproducts associated with chemical reagents. This technique offers a practical and high-yielding route to isothiocyanates. gre.ac.uk
Aqueous Reaction Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. researchgate.net One-pot and microwave-assisted syntheses of isothiocyanates have been successfully developed to run in aqueous systems. nih.govbeilstein-journals.org
These green methodologies not only enhance the safety and environmental profile of isothiocyanate synthesis but also often provide improvements in efficiency and scalability. researchgate.net
Reactivity and Reaction Pathways of 1 Fluoro 3 Isothiocyanato 5 Methoxybenzene
Electrophilic Nature and Nucleophilic Additions of the Isothiocyanate Group
The isothiocyanate functional group (–N=C=S) is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. georganics.sk The versatile reactivity of this group is a cornerstone of its utility in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing compounds. rsc.org Reflecting their electrophilic character, isothiocyanates are valuable precursors for a wide array of heterocyclic systems and thiourea (B124793) derivatives. researchgate.nettandfonline.com
A hallmark reaction of isothiocyanates is their facile and efficient reaction with primary and secondary amines to form N,N'-substituted thioureas. researchgate.net This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This transformation is highly chemoselective and can often proceed under mild conditions. researchgate.net For 1-fluoro-3-isothiocyanato-5-methoxybenzene, the reaction with a generic primary amine (R-NH₂) would yield the corresponding thiourea derivative. This reaction is a fundamental step in the synthesis of various biologically active molecules and is widely applied in medicinal chemistry and the development of agrochemicals. tandfonline.com
Table 1: Reaction of this compound with Amines
| Reactant | Nucleophile | Product Class | General Structure of Product |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | N,N'-Disubstituted Thiourea | 1-(3-Fluoro-5-methoxyphenyl)-3-alkyl-thiourea |
Beyond amines, the electrophilic carbon of the isothiocyanate group in this compound is also reactive towards other heteroatom nucleophiles, such as alcohols and thiols.
Reaction with Alcohols: In the presence of a base or under thermal conditions, alcohols can add to the isothiocyanate group to form thiocarbamates (also known as thionourethanes). The oxygen atom of the alcohol acts as the nucleophile in this addition reaction.
Reaction with Thiols: Thiols, being potent sulfur nucleophiles, react readily with isothiocyanates to yield dithiocarbamates. This reaction is analogous to the reaction with alcohols, with the thiol's sulfur atom attacking the central carbon of the isothiocyanate.
These reactions expand the synthetic utility of this compound, allowing for its incorporation into a broader range of molecular scaffolds.
Isothiocyanates are valuable building blocks in the synthesis of heterocyclic compounds through cycloaddition reactions. nih.govresearchgate.net The -N=C=S moiety can participate as a component in various cycloaddition pathways, leading to the formation of stable five- or six-membered rings. rsc.orgresearchgate.net This approach is a powerful tool for creating diverse heterocyclic libraries. rsc.org
The isothiocyanate functionality is a key precursor for several important sulfur- and nitrogen-containing heterocycles.
Thiazoles: this compound can react with α-haloketones or other suitable C-C-N synthons to form substituted thiazoles.
Thiadiazoles: [3+2] cycloaddition reactions are a common route to thiadiazoles. For instance, reaction with diazoalkanes can lead to the formation of 2,5-dihydro-1,3,4-thiadiazoles, which may subsequently serve as precursors to other heterocycles. researchgate.net
Triazoles: Reaction with hydrazines or related compounds can lead to thiosemicarbazide intermediates, which can then be cyclized to form 1,2,4-triazole derivatives. researchgate.net For example, the reaction of an isothiocyanate with thiosemicarbazide can yield a 1,2,4-triazoline-5-thione derivative. researchgate.net
While less common than the synthesis of sulfur-containing heterocycles, pathways exist for the conversion of isothiocyanates into oxazoline-type structures. For instance, reaction with 2-aminoalcohols can lead to hydroxy-functionalized thiourea intermediates. Subsequent intramolecular cyclization, often involving desulfurization, can yield oxazoline derivatives. Similarly, reaction with o-aminophenol can produce benzoxazole derivatives. researchgate.net
Cycloaddition Reactions for Heterocycle Construction
Influence of Fluoro and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic effects of the fluoro, methoxy, and isothiocyanato substituents. Substituents can either activate the ring, making it more reactive than benzene, or deactivate it. libretexts.org They also direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orgminia.edu.eg
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho-, para-directing. researchgate.net Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its non-bonding electrons provide a powerful electron-donating resonance effect (+M). This resonance effect significantly increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (sigma complex) formed during electrophilic attack at these sites. minia.edu.egresearchgate.net
Isothiocyanato Group (-NCS): The isothiocyanato group is a deactivating and meta-directing group due to its electron-withdrawing nature.
In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group at position 5 is the dominant influence. It strongly activates positions 2, 4, and 6. The fluoro group at position 1 also directs ortho and para (to positions 2, 4, and 6) but deactivates the ring. The isothiocyanato group at position 3 deactivates the ring and directs to positions 1 and 5, which are already substituted. Therefore, electrophilic attack will be directed primarily by the methoxy group to the positions ortho and para to it. Position 4 is para to the methoxy group and ortho to the fluorine atom, making it a likely site for substitution. Positions 2 and 6 are also activated by the methoxy group.
Table 2: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -F | 1 | -I > +M | Deactivating | Ortho, Para |
| -NCS | 3 | -I, -M | Deactivating | Meta |
Directing Effects in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct incoming electrophiles to specific positions. This directing effect is a consequence of both inductive and resonance (mesomeric) effects. arkat-usa.orgmdpi.com
Methoxy (-OCH₃): The methoxy group is a strong activating group. organic-chemistry.orgdatapdf.com The oxygen atom is electronegative, leading to a weak -I effect. However, the presence of lone pairs on the oxygen results in a strong +M effect, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. nih.govmsu.eduorganic-chemistry.org This makes the ring more susceptible to electrophilic attack at these positions.
Isothiocyanate (-NCS): The isothiocyanate group is generally considered to be an electron-withdrawing group and thus deactivating towards electrophilic aromatic substitution. chemguide.co.uk This is due to the electronegativity of the nitrogen and sulfur atoms and the potential for resonance structures that pull electron density away from the ring. As a deactivating group, it is expected to be a meta-director.
Combined Directing Effects: In this compound, the positions for electrophilic attack are determined by the cumulative effects of these three substituents. The powerful activating and ortho, para-directing methoxy group at C5 will strongly influence the regioselectivity. The fluorine at C1 is a deactivating ortho, para-director, and the isothiocyanate at C3 is a deactivating meta-director.
The positions ortho to the methoxy group are C4 and C6. The position para to the methoxy group is C2. The fluorine atom at C1 directs to C2 and C6 (ortho) and C4 (para). The isothiocyanate group at C3 directs to C5 (meta), which is already substituted.
Considering the activating strength, the methoxy group will be the dominant directing group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methoxy group, which are C2, C4, and C6. Of these, C2 and C6 are also directed by the fluorine atom. However, steric hindrance may play a role, potentially favoring substitution at the less hindered C4 and C6 positions. The deactivating nature of the isothiocyanate group will likely disfavor substitution at positions adjacent to it.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |
| -F | 1 | -I (Strong) | +M (Weak) | Deactivating | ortho, para |
| -NCS | 3 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | meta |
| -OCH₃ | 5 | -I (Weak) | +M (Strong) | Activating | ortho, para |
Potential for Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pharmaguideline.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. cdnsciencepub.com
In this compound, the leaving group is the fluorine atom at C1. For an SNAr reaction to occur at this position, the substituents at the ortho (C2, C6) and para (C4) positions must be able to stabilize the intermediate carbanion.
In this specific molecule, the substituents are located at the meta positions (C3 and C5) relative to the fluorine atom. The isothiocyanate group at C3 and the methoxy group at C5 are not in the optimal ortho or para positions to provide resonance stabilization to a negative charge developed at C1. pharmaguideline.com
Modulating the Electrophilicity of the Isothiocyanate Carbonyl by Ring Substituents
The carbon atom of the isothiocyanate group (-N=C=S) is electrophilic and susceptible to attack by nucleophiles. The electrophilicity of this carbon is influenced by the electronic nature of the substituents on the aromatic ring.
Electron-withdrawing substituents on the aryl ring are expected to enhance the electrophilicity of the isothiocyanate carbon. By pulling electron density away from the -NCS group, these substituents make the carbon atom more electron-deficient and thus more reactive towards nucleophiles. Conversely, electron-donating groups on the ring would decrease the electrophilicity of the isothiocyanate carbon by pushing electron density towards it. researchgate.net
| Substituent on Aryl Ring | Expected Effect on Isothiocyanate Carbon Electrophilicity |
| Electron-Withdrawing (e.g., -NO₂, -CN, -F) | Increase |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease |
Mechanistic Investigations of Key Transformations Involving Substituted Aryl Isothiocyanates
The isothiocyanate functional group is a versatile synthon in organic chemistry, participating in a variety of reactions, including nucleophilic additions and cycloadditions.
Detailed Reaction Mechanisms for Nucleophilic Additions and Cycloadditions
Nucleophilic Addition: The most common reaction of isothiocyanates is nucleophilic addition to the central carbon atom. A wide range of nucleophiles, including amines, alcohols, and thiols, can participate in this reaction. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isothiocyanate, leading to a tetrahedral intermediate, which then typically undergoes protonation to yield the final product. For example, the reaction with a primary amine yields a thiourea.
The mechanism for thiourea formation proceeds via the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, forming a zwitterionic intermediate. Subsequent proton transfer from the nitrogen to the sulfur or, more likely, to a solvent molecule followed by protonation of the sulfur, leads to the stable thiourea product.
Cycloaddition Reactions: Aryl isothiocyanates can also participate in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. In these reactions, the C=S bond of the isothiocyanate acts as the dipolarophile. For instance, the reaction of an aryl isothiocyanate with an azomethine ylide, generated from the thermal cleavage of an aziridine, can lead to the formation of a thiazolidine ring system. cdnsciencepub.com This reaction is believed to proceed via a concerted mechanism, where the 1,3-dipole adds across the C=S double bond in a single step.
Catalytic Aspects in Reaction Pathways of Aryl Isothiocyanates
While many reactions of aryl isothiocyanates proceed under thermal conditions, catalysis can play a significant role in enhancing reactivity and selectivity.
Lewis Acid Catalysis: Lewis acids can activate the isothiocyanate group towards nucleophilic attack. By coordinating to the sulfur or nitrogen atom, the Lewis acid increases the electrophilicity of the central carbon atom, making it more susceptible to attack by weak nucleophiles.
Base Catalysis: Base catalysis is often employed in nucleophilic addition reactions to deprotonate the nucleophile, thereby increasing its nucleophilicity. For example, in the reaction of alcohols or thiols with isothiocyanates, a base is typically used to generate the corresponding alkoxide or thiolate, which are much stronger nucleophiles.
Photoredox Catalysis: Recent advances have shown that visible-light photoredox catalysis can be used to generate α-aminoalkyl radicals from tertiary amines. These radicals can then undergo nucleophilic addition to the electron-deficient carbon of aryl isothiocyanates to form α-amino thioamides. organic-chemistry.org
Studies on Rearrangement Mechanisms in Fluorinated Isothiocyanate Synthesis
The synthesis of aryl isothiocyanates can sometimes be accompanied by rearrangements, particularly when starting from thiocyanates. Allyl thiocyanates, for example, are known to undergo thermal rearrangement to the more stable allyl isothiocyanates. For aryl systems, such rearrangements are less common under typical synthetic conditions.
In the context of fluorinated isothiocyanates, the synthesis usually involves the reaction of the corresponding aniline with thiophosgene (B130339) or a related reagent. Rearrangements are not typically a major concern in these direct thiocarbonylation methods. However, in syntheses that might proceed through a thiocyanate intermediate, the possibility of isomerization exists, especially at elevated temperatures. The mechanism of such rearrangements in aryl systems, if they occur, would likely involve a dissociative pathway with the formation of an ion pair, although this is generally a high-energy process for aryl substrates.
No Computational Chemistry Data Found for this compound
Despite a comprehensive search of available scientific literature and chemical databases, no specific computational or theoretical investigations on the chemical compound this compound could be identified.
Consequently, the detailed analysis requested, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and transition state characterizations, cannot be provided at this time.
The search for scholarly articles and computational data using targeted keywords related to "this compound" and various computational chemistry methods did not yield any studies focused on this specific molecule. While general principles of these theoretical methods are well-established, their application and the resulting data are unique to each individual compound. Without dedicated research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Further research or new publications in the field of computational chemistry would be necessary to produce the specific data required for the outlined article.
Computational Chemistry and Theoretical Investigations of 1 Fluoro 3 Isothiocyanato 5 Methoxybenzene
Conformational Analysis and Potential Energy Surface Mapping
A detailed conformational analysis and potential energy surface (PES) map for 1-Fluoro-3-isothiocyanato-5-methoxybenzene are not documented in existing research. Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties. A PES map would reveal the relative energies of different conformers and the energy barriers between them. The absence of such studies means that the preferred spatial arrangement of the fluoro, isothiocyanato, and methoxy (B1213986) substituents on the benzene (B151609) ring, and the energetic landscape governing their orientations, have not been computationally characterized.
Prediction of Spectroscopic Parameters for Advanced Structural Characterization
While computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Visible absorption spectra to aid in experimental structural elucidation, these predictions have not been published for this compound. Theoretical calculations of these parameters would provide a valuable reference for the experimental characterization of this compound and could help in the interpretation of its spectroscopic data. However, at present, no such computational spectroscopic data is available in the scientific literature.
Advanced Synthetic Applications of 1 Fluoro 3 Isothiocyanato 5 Methoxybenzene in Organic Chemistry
Utilization as a Synthetic Precursor for Novel Chemical Structures
The distinct reactivity of the three functional groups on the benzene (B151609) ring of 1-fluoro-3-isothiocyanato-5-methoxybenzene makes it an ideal starting material for the synthesis of complex organic molecules. The isothiocyanate group, in particular, provides a versatile handle for the introduction of various functionalities through its reactions with nucleophiles.
Preparation of Functionalized Organic Scaffolds with Defined Regiochemistry
The specific 1,3,5-substitution pattern of this compound allows for the construction of organic scaffolds with precise control over the spatial arrangement of substituents. The electrophilic carbon atom of the isothiocyanate group readily reacts with a wide array of nucleophiles, such as amines, alcohols, and thiols, to yield highly functionalized thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) derivatives, respectively.
The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group influences the reactivity of the aromatic ring, guiding further electrophilic or nucleophilic aromatic substitution reactions to specific positions, thus ensuring high regioselectivity in the synthesis of polysubstituted benzene derivatives.
Table 1: Reactions of this compound with Nucleophiles
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Primary Amine | R-NH₂ | -NH-C(S)-NH-R | N,N'-Disubstituted Thiourea |
| Secondary Amine | R₂NH | -NH-C(S)-NR₂ | N,N,N'-Trisubstituted Thiourea |
| Alcohol | R-OH | -NH-C(S)-O-R | O-Alkyl Thiocarbamate |
Design and Synthesis of Specialty Chemical Intermediates
Beyond the direct functionalization of the isothiocyanate group, this compound is a key starting material for the synthesis of more complex specialty chemical intermediates. These intermediates can then be utilized in subsequent synthetic steps to build elaborate molecular architectures, including those found in pharmaceuticals, agrochemicals, and materials science. For instance, the thiourea derivatives obtained from this precursor can undergo cyclization reactions to form various heterocyclic systems, such as thiazoles and thiadiazoles, which are prevalent in many biologically active compounds.
Integration into Multi-component Reaction Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Isothiocyanates are well-known participants in various MCRs, and this compound is no exception. Its integration into MCR frameworks allows for the rapid generation of molecular diversity and the construction of intricate scaffolds in a convergent manner.
This compound can be employed in Ugi-type and Passerini-type reactions, as well as in the synthesis of various heterocyclic libraries. The fluorine and methoxy substituents provide additional points for diversification and for fine-tuning the physicochemical properties of the resulting MCR products.
Development of Novel Reagents and Catalytic Systems Derived from the Compound
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel reagents and catalytic systems. The sulfur atom in the isothiocyanate group or in its thiourea derivatives can act as a ligand to coordinate with metal centers, forming organometallic complexes with potential catalytic activity.
Furthermore, these thiourea derivatives can function as organocatalysts, particularly in asymmetric synthesis, where the thiourea moiety can activate substrates through hydrogen bonding. The fluorinated and methoxylated benzene ring allows for the modulation of the catalyst's steric and electronic properties, which can influence its catalytic efficiency and stereoselectivity. Research in this area is focused on designing and synthesizing chiral catalysts derived from this versatile precursor for applications in stereoselective transformations.
Future Research Directions and Emerging Trends in Fluorinated Aromatic Isothiocyanate Research
Exploration of Undiscovered Reactivity Modes and Catalytic Pathways
The unique electronic properties conferred by the fluorine atom and the methoxy (B1213986) group on the aromatic ring of 1-fluoro-3-isothiocyanato-5-methoxybenzene suggest a rich and underexplored reactivity profile. Future research will likely focus on moving beyond classical isothiocyanate chemistry to uncover novel transformations.
Key areas of exploration will include:
Catalytic Activation: The development of novel catalytic systems to modulate the reactivity of the isothiocyanate group is a primary objective. This includes the use of transition metal catalysts, organocatalysts, and even photoredox catalysis to enable previously inaccessible reactions. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze nucleophilic aromatic substitution reactions involving perfluoroarenes, a principle that could be adapted to activate the C-F bond or other positions on the benzene (B151609) ring of fluorinated isothiocyanates. nih.gov
Novel Cycloaddition Reactions: While isothiocyanates are known to participate in cycloadditions, the influence of the fluoro and methoxy substituents on the aromatic ring could lead to atypical cycloaddition pathways. Theoretical calculations suggest that the electronic nature of the aryl isothiocyanate system plays a key role in its ambident reactivity in such reactions. rsc.org
C-F Bond Functionalization: The direct, selective functionalization of the C-F bond in compounds like this compound represents a significant challenge and a major opportunity. While nucleophilic aromatic substitution (SNAr) is a known pathway for polyfluoroarenes, developing catalytic methods for the selective transformation of a single C-F bond in the presence of an isothiocyanate group would be a substantial breakthrough. nih.gov
Photocatalysis: The use of light to drive chemical reactions offers mild and selective methods for bond formation. Exploring the photocatalytic reactions of fluorinated aromatic isothiocyanates could unveil new reactivity modes, such as radical-mediated additions to the isothiocyanate group or novel aromatic substitution patterns. researchgate.net
Development of More Efficient and Sustainable Synthetic Methodologies
Traditional methods for the synthesis of isothiocyanates often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. A major trend in modern synthetic chemistry is the development of greener and more sustainable alternatives. nih.govnih.gov
Future research in the synthesis of this compound and its analogs will likely focus on:
Elemental Sulfur-Based Methods: The use of elemental sulfur as a cheap, abundant, and less hazardous sulfur source is a promising avenue. mdpi.com Recent studies have shown that isocyanides can be converted to isothiocyanates using elemental sulfur with catalytic amounts of an amine base, a method that is highly chemoselective and tolerates various functional groups. nih.govmdpi.com
One-Pot Procedures: The development of one-pot syntheses from readily available starting materials, such as the corresponding anilines, is a key goal to improve efficiency and reduce waste. researchgate.net This minimizes the need for purification of intermediates, saving time and resources.
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation. Developing flow-based methods for the synthesis of fluorinated aromatic isothiocyanates would be a significant step towards more sustainable production.
Modified Schiemann Reaction: For the introduction of the fluorine atom, the modified Schiemann reaction provides a scalable method for converting primary aromatic amines to fluoroaromatics and could be integrated into a streamlined synthesis of the target compound. chimia.ch
Below is a table summarizing emerging sustainable synthetic methods for isothiocyanates:
| Method | Key Features | Advantages | Potential for Fluorinated Aromatics |
| Amine-catalyzed sulfurization of isocyanides | Uses elemental sulfur and a catalytic amount of an amine base (e.g., DBU). nih.gov | Avoids toxic reagents like thiophosgene; high chemoselectivity; generates less waste. | High functional group tolerance suggests applicability to fluorinated and methoxylated precursors. |
| One-pot synthesis from amines | In-situ formation of a dithiocarbamate (B8719985) intermediate followed by desulfurization. | Reduces the number of synthetic steps and purification stages; improves overall efficiency. | Can be adapted for various substituted anilines, including fluorinated ones. |
| Flow Synthesis | Reactions are carried out in a continuously flowing stream. | Enhanced safety, precise control over reaction parameters, easy scalability, and potential for automation. | Ideal for managing potentially hazardous intermediates and for optimizing reaction conditions for fluorination and isothiocyanate formation. |
Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of fluorinated aromatic isothiocyanates is crucial for the rational design of new transformations and processes. Advanced spectroscopic and analytical techniques are indispensable tools in this endeavor.
Future research will increasingly employ:
In-situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics.
Advanced Mass Spectrometry: Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools for characterizing complex reaction mixtures and identifying minor byproducts, which can provide crucial clues about reaction pathways. nih.gov
Microwave Spectroscopy: This technique can provide detailed information about the conformational preferences of molecules in the gas phase. For flexible molecules like aryl isothiocyanates, understanding the preferred conformations can be key to explaining their reactivity. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information about starting materials, products, and even stable intermediates, which is invaluable for understanding stereochemistry and intermolecular interactions.
A specific analytical method for the quantification of isothiocyanates involves their cyclocondensation with vicinal dithiols, such as 1,2-benzenedithiol. The product, a 1,3-benzodithiole-2-thione, can be sensitively measured spectroscopically, providing a robust method for assaying these compounds in various matrices. nih.gov
Integration with High-Throughput Experimentation and Automation in Synthetic Chemistry
To accelerate the discovery of new reactions and the optimization of synthetic routes for fluorinated aromatic isothiocyanates, high-throughput experimentation (HTE) and automation are becoming increasingly important. unchainedlabs.com
Emerging trends in this area include:
Automated Synthesis Platforms: The use of robotic systems for performing a large number of reactions in parallel allows for the rapid screening of reaction conditions, catalysts, and substrates. nih.govnih.govacs.org This is particularly valuable for complex, multi-parameter optimizations.
Miniaturization: HTE often involves miniaturizing reactions in well-plates, which reduces the consumption of valuable starting materials and reagents, and also minimizes waste.
Rapid Analytical Techniques: The integration of rapid analytical methods, such as HPLC-MS and GC-MS, with automated synthesis platforms is essential for the timely analysis of the large number of samples generated.
Data-Driven Optimization: The large datasets generated by HTE can be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the optimization process.
The development of automated synthesis modules, which are already crucial for the production of radiotracers like [¹⁸F]-labeled compounds, provides a blueprint for the future automated synthesis of other complex fluorinated molecules. nih.govnih.govacs.org
Computational Design and Predictive Modeling for Novel Reactivity and Selectivity
Computational chemistry and machine learning are transforming chemical research by enabling the in-silico design of molecules and the prediction of their properties and reactivity.
For fluorinated aromatic isothiocyanates, these approaches can be used to:
Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions such as electrophilic aromatic substitution. core.ac.ukmdpi.comresearchgate.netresearchgate.netnih.gov This can help in understanding the directing effects of the fluoro and methoxy groups.
Design Novel Catalysts: Computational methods can be used to design catalysts with improved activity and selectivity for specific transformations of fluorinated aromatic isothiocyanates.
Machine Learning for Reaction Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of unknown reactions, including their selectivity and yield. chemrxiv.orgnih.govresearchgate.netrsc.orgresearchgate.net This can be a powerful tool for guiding experimental work and accelerating the discovery of new reactions.
The table below outlines some computational approaches and their applications in this research area:
| Computational Approach | Application | Predicted Parameters |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; calculation of molecular properties. core.ac.ukresearchgate.net | Activation energies, reaction enthalpies, bond dissociation energies, electronic properties (e.g., atomic charges, frontier molecular orbitals). |
| Quantum Mechanics/Machine Learning (QM/ML) | Prediction of reaction outcomes with high speed and accuracy. nih.govresearchgate.net | Regioselectivity, site-selectivity, enantioselectivity, and reaction yields. |
| Molecular Docking | In-silico screening for potential biological targets. nih.gov | Binding affinities and modes of interaction with proteins. |
By combining these cutting-edge experimental and computational approaches, future research on this compound and related fluorinated aromatic isothiocyanates will undoubtedly lead to exciting new discoveries and applications.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 1-Fluoro-3-isothiocyanato-5-methoxybenzene in laboratory settings?
- Answer: Handling requires strict adherence to OSHA HCS guidelines. Use PPE including nitrile gloves, vapor respirators, and safety goggles to prevent exposure to isothiocyanate vapors . Implement engineering controls such as fume hoods and closed systems to minimize inhalation risks. Emergency protocols (e.g., safety showers, eyewash stations) must be accessible. Store the compound in airtight containers at room temperature, away from moisture and incompatible reagents like amines or oxidizing agents .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer: A typical route involves the reaction of 3-amino-5-fluoro-methoxybenzene with thiophosgene (CSCl₂) under anhydrous conditions. The reaction is conducted at 0–5°C in dichloromethane, with triethylamine as a base to scavenge HCl . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields 95% purity . Intermediate characterization by (e.g., δ 7.2–7.5 ppm for aromatic protons) and LC-MS confirms structural integrity.
Q. How is this compound characterized for purity and structural validation?
- Answer: Analytical methods include:
- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- NMR : to confirm fluorine substitution (e.g., δ -110 ppm for aromatic F) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 199.03 .
- FTIR : Peaks at 2100–2150 cm⁻¹ for the isothiocyanate (-NCS) group .
Advanced Research Questions
Q. How can computational tools optimize retrosynthetic pathways for this compound?
- Answer: AI-powered platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable routes. For example, retrosynthesis may prioritize thiophosgene coupling over isocyanato-fluorine exchange due to higher predicted yields (85% vs. 60%) . Density Functional Theory (DFT) simulations predict regioselectivity in electrophilic substitution, guiding substituent positioning on the benzene ring .
Q. What strategies mitigate side reactions during isothiocyanate group introduction in fluorinated aromatics?
- Answer: Key strategies include:
- Temperature Control : Maintain sub-10°C to suppress hydrolysis of thiophosgene to COS .
- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic interference.
- Catalyst Optimization : Add molecular sieves to sequester trace water, reducing byproduct formation (e.g., thioureas) .
- In-line Monitoring : Use FTIR to track -NCS group formation in real time .
Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound?
- Answer:
- Fluorine : Strong electron-withdrawing effect activates the meta-position for nucleophilic attack (e.g., bioconjugation with amines) .
- Methoxy Group : Electron-donating para-methoxy group stabilizes the aromatic ring, reducing unintended ring-opening reactions.
- Combined Effects : Hammett constants (, ) predict net electron withdrawal, enhancing electrophilicity of the isothiocyanate group .
Q. What are common data contradictions in characterizing fluorinated isothiocyanates, and how are they resolved?
- Answer: Contradictions may arise from:
- Purity Discrepancies : Commercial samples (e.g., 95% purity) may contain thiourea byproducts. Resolution: Recrystallization from ethanol/water (1:1) .
- NMR Signal Splitting : Fluorine coupling (e.g., ) can obscure aromatic proton signals. Resolution: Use -decoupled .
- MS Fragmentation : Isothiocyanate group loss during ionization. Resolution: Use softer ionization techniques (e.g., MALDI-TOF) .
Methodological Standards
- Synthesis Validation : Cross-validate synthetic intermediates with X-ray crystallography when possible .
- Safety Compliance : Align with NFPA 704 ratings for flammability (1), health (3), and reactivity (2) .
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational and experimental datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
